1-Octadecylamine sulfate is a quaternary ammonium compound derived from the amine 1-octadecylamine, which consists of an 18-carbon alkyl chain. It appears as a white solid and is characterized by its insolubility in water and low density, allowing it to float on water. The compound has a molecular weight of approximately 269.52 g/mol and a melting point ranging from 50 to 60 °C. Its chemical formula is .
The synthesis of 1-octadecylamine sulfate typically involves the ammoniation and hydrogenation of stearic acid. The process includes:
1-Octadecylamine sulfate has a variety of applications across different industries:
Studies on the interactions of 1-octadecylamine sulfate indicate that it can adsorb to suspended solids and sediments in aquatic environments, suggesting a high potential for bioconcentration in aquatic organisms. Its estimated log Kow value indicates significant hydrophobic characteristics, which influence its environmental fate . Additionally, its interactions with hydroxyl radicals in the atmosphere suggest it may degrade over time when exposed to sunlight .
Several compounds share structural similarities with 1-octadecylamine sulfate, particularly within the class of long-chain amines and quaternary ammonium compounds. Here are some notable examples:
Compound Name | Chemical Formula | Unique Characteristics |
---|---|---|
Hexadecylamine | C16H35N | Shorter alkyl chain; used primarily as a surfactant |
Dodecylamine | C12H27N | Commonly used in emulsifiers; shorter chain than octadecylamine |
Cetyltrimethylammonium bromide | C21H38BrN | A quaternary ammonium salt widely used as a surfactant |
Stearamidopropyl dimethylamine | C20H42N2O | Used as a conditioning agent in personal care products |
1-Octadecylamine sulfate stands out due to its longer carbon chain length, which enhances its hydrophobic properties and makes it particularly effective in applications requiring strong surfactant characteristics and antimicrobial efficacy .
1-Octadecylamine sulfate, a quaternary ammonium compound derived from the long-chain primary amine 1-octadecylamine, is produced industrially through several established pathways . The industrial synthesis typically begins with the production of the precursor 1-octadecylamine, which is subsequently converted to its sulfate salt [3].
The most common industrial approach for synthesizing 1-octadecylamine sulfate involves a two-stage process beginning with the production of 1-octadecylamine from stearic acid [7]. This method is widely employed due to its cost-effectiveness and scalability [26].
The process follows these key steps:
Ammoniation of Stearic Acid: Stearic acid and ammonia are continuously fed into a liquid-phase reaction tower and heated to approximately 350°C to generate octadecane nitrile (stearonitrile) [3] [7].
Washing and Refining: The nitrile intermediate undergoes washing and refining processes to remove impurities before the hydrogenation step [26].
Catalytic Hydrogenation: The refined octadecane nitrile is transferred to an autoclave where it undergoes hydrogenation at 130°C under a pressure of approximately 3.5 MPa in the presence of a nickel catalyst to produce 1-octadecylamine [3] [7].
Catalyst Removal: The hydrogenation product undergoes precipitation to remove the catalyst [26].
Sulfation Reaction: The purified 1-octadecylamine is then reacted with sulfuric acid under controlled conditions to form 1-octadecylamine sulfate [18] [36].
The industrial production of 1-octadecylamine sulfate requires specific raw material consumption quotas: approximately 1165 kg of stearic acid, 151 kg of liquid ammonia, 211 m³ of hydrogen gas, and 6 kg of nickel catalyst per ton of product [26].
An alternative industrial pathway involves the direct alkylation of ammonia with octadecyl halides, particularly octadecyl chloride, followed by sulfation [21] [30]:
Alkylation Reaction: Octadecyl chloride reacts with excess ammonia under pressure at elevated temperatures (150-180°C) to form 1-octadecylamine [21].
Purification: The crude 1-octadecylamine is purified through distillation under reduced pressure [30].
Sulfation: The purified 1-octadecylamine is reacted with sulfuric acid to produce 1-octadecylamine sulfate [30] [36].
The industrial production of 1-octadecylamine sulfate requires specialized equipment arranged in a continuous process flow [14] [30]:
Equipment | Function | Operating Parameters |
---|---|---|
Liquid-phase reaction tower | Ammoniation of stearic acid | 350°C, atmospheric pressure |
Washing and refining unit | Purification of nitrile intermediate | Ambient temperature |
Autoclave | Hydrogenation | 130°C, 3.5 MPa |
Precipitation tank | Catalyst removal | Ambient temperature |
Sulfation reactor | Conversion to sulfate salt | 60-80°C, controlled pH |
Filtration system | Product isolation | Ambient temperature |
Drying unit | Moisture removal | 40-60°C |
The industrial process is designed to maximize yield while maintaining product quality through precise control of reaction parameters and efficient heat management [14] [18].
Laboratory-scale preparation of 1-octadecylamine sulfate employs more controlled conditions and specialized techniques suitable for smaller quantities [3] [5].
A common laboratory approach for synthesizing the precursor 1-octadecylamine involves the reduction of octadecane nitrile under reflux conditions [3] [26]:
Preparation of Nitrile: Octadecane nitrile and absolute ethanol are combined in a reaction vessel equipped with a reflux condenser [3].
Reduction Reaction: The mixture is heated to reflux, and sodium metal is carefully added to initiate the reduction reaction [26].
Acidification: The reaction mixture is poured into dilute hydrochloric acid and cooled to obtain octadecylamine hydrochloride [3].
Base Treatment: The hydrochloride salt is treated with 20% sodium hydroxide solution to liberate free 1-octadecylamine [26].
This method typically yields approximately 85% of the theoretical amount of 1-octadecylamine [3].
The laboratory preparation of 1-octadecylamine sulfate from purified 1-octadecylamine involves a controlled sulfation reaction [6] [36]:
Dissolution: 1-Octadecylamine is dissolved in an appropriate solvent such as ethanol or a mixture of ethanol and water [6].
Cooling: The solution is cooled to 0-5°C in an ice bath to control the exothermic sulfation reaction [36].
Sulfation: Diluted sulfuric acid (typically 30-40%) is added dropwise to the cooled solution with continuous stirring to maintain temperature control [34] [36].
pH Adjustment: The reaction mixture is adjusted to a specific pH (typically 4-5) to ensure complete conversion to the sulfate salt [36].
Precipitation: The product may be precipitated by adding a non-polar solvent such as diethyl ether or by cooling the reaction mixture [5] [19].
A more modern laboratory approach utilizes microwave irradiation to enhance reaction efficiency and reduce reaction times [34] [35]:
Reagent Preparation: 1-Octadecylamine is combined with a controlled amount of dilute sulfuric acid (30-40%) in a microwave-compatible vessel [34].
Microwave Irradiation: The mixture is subjected to microwave irradiation at 70% output power for 2-4 minutes [34].
Neutralization: After cooling to room temperature, the mixture is neutralized to pH 9-10 using saturated sodium carbonate solution [34].
Product Isolation: The product is isolated through filtration or extraction methods, followed by drying under reduced pressure [35].
This method offers advantages in terms of reaction speed and energy efficiency compared to conventional heating methods [34].
The purification and quality control of 1-octadecylamine sulfate are critical steps to ensure product purity and consistency for both industrial and laboratory applications [5] [20].
Several purification methods are employed to obtain high-purity 1-octadecylamine sulfate [5] [19]:
Recrystallization: The crude product is dissolved in a minimum amount of hot solvent (typically ethanol or methanol), filtered while hot to remove insoluble impurities, and then cooled to induce crystallization of the purified product [5] [13].
Solvent Extraction: Impurities with different solubility profiles can be removed through selective extraction using appropriate solvent systems [13] [19].
Chromatographic Purification: For laboratory-scale preparation requiring high purity, column chromatography using silica gel or other appropriate stationary phases can be employed [19] [22].
Precipitation Methods: Controlled precipitation through pH adjustment or addition of anti-solvents can effectively separate the product from soluble impurities [5] [13].
The quality of 1-octadecylamine sulfate is assessed through various analytical techniques to ensure it meets specified standards [11] [20]:
Parameter | Analytical Method | Acceptance Criteria |
---|---|---|
Appearance | Visual inspection | White to off-white solid/flakes/pellets |
Solubility | Dissolution test | Soluble in alcohol, ether, and benzene |
Minimum assay | Gas chromatography | ≥97.0% |
Melting range | Differential scanning calorimetry | 52-54°C |
Water content | Karl Fischer titration | ≤0.5% |
Residual solvents | Gas chromatography | Within specified limits |
Heavy metals | Atomic absorption spectroscopy | ≤10 ppm |
pH (1% solution) | pH meter | 4.0-6.0 |
These quality control measures ensure batch-to-batch consistency and product reliability for various applications [11] [20].
Several analytical techniques are employed to assess the purity and identity of 1-octadecylamine sulfate [11] [20]:
Spectroscopic Methods: Fourier Transform Infrared (FTIR) spectroscopy is used to confirm the presence of characteristic functional groups, including the amine and sulfate moieties [20] [35].
Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are utilized to determine product purity and detect potential impurities [11] [20].
Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information about melting point, thermal stability, and potential polymorphic forms [11] [20].
Elemental Analysis: Determination of carbon, hydrogen, nitrogen, and sulfur content confirms the elemental composition and stoichiometry of the product [20] [35].
Zeta Potential Measurement: This technique is used to assess the surface charge properties of 1-octadecylamine sulfate, which is particularly important for applications involving colloidal systems [15] [35].